4-Azidophenyl isothiocyanate

説明

The exact mass of the compound 4-Azidophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Azidophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-azido-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-11-10-7-3-1-6(2-4-7)9-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPGXADJZXSISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225273 | |

| Record name | 4-Azidophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74261-65-7 | |

| Record name | 4-Azidophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074261657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azidophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azidophenyl isothiocyanate: A Heterobifunctional Tool for Covalent Capture

Abstract

4-Azidophenyl isothiocyanate (APITC) stands as a cornerstone heterobifunctional reagent in the fields of chemical biology, proteomics, and drug discovery. Its unique molecular architecture, featuring a chemoselective isothiocyanate group and a photo-activatable aryl azide, permits a powerful two-stage approach to covalently capture and identify molecular interactions. This guide provides an in-depth exploration of the core chemical properties, reaction mechanisms, and field-proven applications of APITC. We will delve into the causality behind experimental choices, present validated protocols for its use, and offer insights into its role in mapping the intricate networks of biomolecular interactions that govern cellular function.

Introduction: The Power of Dual Reactivity

The study of transient and low-affinity biomolecular interactions is a fundamental challenge in life sciences. These interactions often govern complex signaling pathways and cellular processes, but their fleeting nature makes them difficult to study using traditional methods. Photoaffinity labeling (PAL) has emerged as a powerful technique to overcome this hurdle by converting non-covalent interactions into stable covalent bonds under spatial and temporal control.[1][2]

4-Azidophenyl isothiocyanate is a premier reagent in the PAL toolkit.[3][4] It is classified as a heterobifunctional crosslinker, meaning it possesses two distinct reactive moieties that can be addressed independently.[5]

-

The Isothiocyanate (-N=C=S) Group: This functional group provides chemoselectivity. It reacts specifically and efficiently with primary amine groups, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable thiourea bond.[5] This allows for the deliberate and permanent attachment of the APITC molecule to a known protein or ligand of interest.

-

The Aryl Azide (-N₃) Group: This group is the photo-activatable warhead. It remains inert during the initial conjugation step but, upon irradiation with UV light, it expels nitrogen gas to generate a highly reactive and short-lived nitrene intermediate.[5][6] This nitrene can then insert into adjacent C-H or N-H bonds, forging a covalent link with any molecule in its immediate vicinity—the "prey" to the conjugated "bait."[5][6]

This elegant, sequential reactivity makes APITC an invaluable tool for identifying unknown binding partners, mapping interaction interfaces, and elucidating the targets of bioactive small molecules.[2][5][7]

Core Chemical & Physical Properties

A thorough understanding of the fundamental properties of APITC is critical for its successful application, from storage and handling to reaction setup.

| Property | Value | Source(s) |

| IUPAC Name | 1-azido-4-isothiocyanatobenzene | [3] |

| Synonyms | p-Azidophenyl isothiocyanate, N₃PhNCS | [3] |

| Molecular Formula | C₇H₄N₄S | [3] |

| Molecular Weight | 176.20 g/mol | [3] |

| Appearance | Flammable solid | [3] |

| Melting Point | 65-68 °C | [8][9] |

| Storage Conditions | 2-8°C, protected from light and moisture | [8][9] |

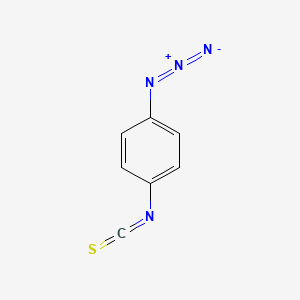

Chemical Structure of 4-Azidophenyl isothiocyanate

Caption: Structure of 4-Azidophenyl isothiocyanate (APITC).

Expert Insight on Stability and Handling: Isothiocyanates are susceptible to degradation, particularly by moisture and at elevated temperatures.[10][11][12] APITC should be stored desiccated at 2-8°C and protected from light to prevent premature decomposition of the azide moiety. For experimental use, prepare fresh solutions in anhydrous aprotic solvents like DMSO or DMF immediately before conjugation.

The Two-Fold Mechanism of Covalent Capture

The utility of APITC hinges on the orthogonal reactivity of its two functional groups. This allows for a controlled, stepwise process: targeted attachment followed by proximity-based capture.

Stage 1: Chemoselective Conjugation via the Isothiocyanate Group

The isothiocyanate group is a potent electrophile that undergoes nucleophilic attack by primary amines.[5][13] In a biological context, this reaction is highly selective for the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.

The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the central carbon of the -N=C=S group.[13] The efficiency of this reaction is critically dependent on pH. A basic environment (pH 9-11) is preferred to ensure the amine group is deprotonated and thus maximally nucleophilic.[5] This targeted reaction results in the formation of a highly stable thiourea linkage, covalently tethering the photoreactive azidophenyl moiety to the biomolecule of interest.

Caption: Formation of a stable thiourea bond.

Stage 2: Photo-induced Crosslinking via the Aryl Azide Group

Once conjugated, the aryl azide group serves as a "proxi_mity sensor." It remains dormant until activated by UV light.

Upon irradiation with high-intensity UV light (typically in the 250-400 nm range), the aryl azide absorbs a photon and rapidly extrudes a molecule of dinitrogen (N₂).[6][14] This process generates a highly unstable and reactive electron-deficient species known as a singlet nitrene on a timescale of femtoseconds to picoseconds.[5]

This singlet nitrene has an extremely short lifetime (nanoseconds) and will react indiscriminately with the first available chemical bond in its immediate vicinity.[1][6] The primary reaction pathway is insertion into C-H and N-H bonds, forming a new, stable covalent bond.[6] This effectively "traps" the interacting molecule that was in close proximity at the moment of photoactivation. The short lifetime is a critical feature, as it ensures that the crosslinking is highly specific to immediate binding partners and minimizes the labeling of distant, non-interacting molecules.

Caption: Photoactivation and covalent crosslinking workflow.

Field-Proven Experimental Protocol

The following is a generalized, self-validating protocol for a photoaffinity labeling experiment using APITC to identify protein-protein interactions.

Core Principle: Each step includes a validation checkpoint to ensure the experiment is proceeding as expected before committing to the next, often resource-intensive, stage.

Step 1: Conjugation of Bait Protein with APITC

-

Preparation:

-

Dissolve the "bait" protein in a carbonate/bicarbonate buffer (100 mM, pH 9.0) to a final concentration of 1-5 mg/mL.

-

Immediately before use, dissolve APITC in anhydrous DMSO to create a 10-50 mM stock solution.

-

-

Reaction:

-

Add the APITC stock solution to the protein solution to achieve a 10- to 20-fold molar excess of APITC over the protein. Causality: A molar excess drives the reaction to completion, ensuring a high degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching & Purification:

-

Add a small molecule amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted APITC.

-

Remove excess reagent and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) suitable for your interaction assay. This is critical and is best achieved by dialysis or using a desalting column (size-exclusion chromatography).

-

-

Validation (Trustworthiness Checkpoint):

-

Confirm successful conjugation using mass spectrometry (MALDI-TOF or ESI-MS). The mass of the labeled protein should increase by ~158 Da for each APITC molecule attached. This step validates that the bait is properly functionalized before proceeding.

-

Step 2: Photo-Crosslinking with Prey Protein(s)

-

Binding:

-

Mix the APITC-labeled bait protein with the putative "prey" protein(s) (or cell lysate) in the optimized interaction buffer.

-

Allow the components to incubate under conditions that favor their non-covalent association (e.g., 30 minutes at 4°C).

-

-

Control Setup:

-

Prepare an identical control sample that will not be exposed to UV light. Causality: This control is essential to distinguish between UV-dependent covalent crosslinking and non-specific aggregation or pre-existing covalent complexes.

-

-

Photolysis:

-

Place the sample in a quartz cuvette or on a petri dish on ice to minimize heat-induced damage.

-

Irradiate the sample with a UV lamp (e.g., 254 nm or 365 nm) at a close distance (2-5 cm) for 5-30 minutes.[15] Optimization is key: UV exposure must be sufficient to activate the azide but not so long as to cause protein damage.

-

-

Validation (Trustworthiness Checkpoint):

-

Analyze both the irradiated and non-irradiated samples by SDS-PAGE. A successful crosslinking event will result in the appearance of a new, higher-molecular-weight band corresponding to the bait-prey complex only in the UV-exposed lane .

-

Step 3: Identification and Analysis

-

Visualization: Stain the SDS-PAGE gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

-

Identification:

-

Excise the unique high-molecular-weight band from the gel.

-

Submit the band for in-gel digestion (e.g., with trypsin) followed by mass spectrometry (LC-MS/MS) analysis.

-

The resulting peptide fragments will allow for the definitive identification of both the bait and the captured prey protein(s).

-

Applications in Drug Discovery and Chemical Biology

The versatility of APITC has led to its adoption in a wide range of applications:

-

Target Deconvolution: Identifying the specific protein targets of a bioactive small molecule or drug candidate. The small molecule is first derivatized with APITC, incubated with a complex cell lysate, and then photo-crosslinked to its binding partner(s) for subsequent identification.[7]

-

Mapping Protein-Protein Interactions (PPIs): Covalently trapping transient interactions within signaling cascades or large protein complexes, providing a "snapshot" of the interactome at a specific moment.[5]

-

Binding Site Characterization: Following crosslinking, sophisticated mass spectrometry workflows can identify the specific peptide fragment—and even the amino acid residue—where the APITC nitrene inserted, precisely mapping the binding interface.[2]

-

Surface Functionalization: Covalently attaching peptides or proteins to material surfaces to create biosensors or biocompatible coatings.[5][8][9]

Safety and Handling

4-Azidophenyl isothiocyanate is a hazardous chemical and must be handled with appropriate precautions.[3]

-

Hazards: Flammable solid. Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause allergic skin or respiratory reactions.[3]

-

Precautions: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Azidophenyl isothiocyanate is a powerful and versatile heterobifunctional reagent that provides researchers with a robust method for covalently capturing biomolecular interactions. Its orthogonal chemistry allows for a controlled, two-stage process of targeted conjugation and proximity-based, photo-induced crosslinking. By understanding its chemical properties and adhering to validated protocols, scientists can effectively use APITC to illuminate complex biological pathways, validate drug targets, and deepen our understanding of the molecular basis of life.

References

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Azidophenylisothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

PubMed. (1989). Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Retrieved from [Link]

-

Chemdad Co. (n.d.). 4-AZIDOPHENYL ISOTHIOCYANATE. Retrieved from [Link]

-

PubMed. (1982). 5-Isothiocyanato-1-naphthalene azide and rho-azidophenylisothiocyanate. Synthesis and application in hydrophobic heterobifunctional photoactive cross-linking of membrane proteins. Retrieved from [Link]

-

RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis | Organic Letters. Retrieved from [Link]

-

MDPI. (n.d.). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. Retrieved from [Link]

-

PubMed. (n.d.). 4-iodophenyl isothiocyanate: a neuroprotective compound. Retrieved from [Link]

-

MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]

-

SciSpace. (n.d.). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

-

MDPI. (n.d.). Photoaffinity Labeling of Plasma Proteins. Retrieved from [Link]

-

PubMed. (n.d.). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Photochemistry of Azides: The Azide/Nitrene Interface. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenyl isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Retrieved from [Link]

-

RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Retrieved from [Link]

Sources

- 1. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Azidophenylisothiocyanate | C7H4N4S | CID 194577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Isothiocyanato-1-naphthalene azide and rho-azidophenylisothiocyanate. Synthesis and application in hydrophobic heterobifunctional photoactive cross-linking of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Azidophenyl isothiocyanate | 74261-65-7 | Benchchem [benchchem.com]

- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. 4-AZIDOPHENYL ISOTHIOCYANATE | 74261-65-7 [chemicalbook.com]

- 9. 4-AZIDOPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4-Azidophenyl Isothiocyanate from 4-Azidoaniline

Abstract

4-Azidophenyl isothiocyanate is a cornerstone heterobifunctional crosslinking agent, indispensable in modern chemical biology, drug development, and materials science. Its unique architecture, featuring a photoactivatable azide group and a nucleophile-reactive isothiocyanate moiety, enables a diverse range of applications, from covalent labeling of proteins to the functionalization of surfaces. This guide provides a comprehensive technical overview of the synthesis of 4-azidophenyl isothiocyanate from its primary precursor, 4-azidoaniline. We will dissect two principal synthetic pathways: the traditional thiophosgene-mediated conversion and a safer, more contemporary approach utilizing a dithiocarbamate intermediate. The discussion emphasizes mechanistic causality, field-proven experimental protocols, critical safety considerations for handling hazardous reagents, and methods for process validation and purification. This document is intended to serve as a practical and authoritative resource for researchers and process development chemists, ensuring a synthesis that is not only efficient but also safe and reproducible.

Introduction: The Strategic Value of a Dual-Functionality Reagent

4-Azidophenyl isothiocyanate (APITC) is a molecule of strategic importance, bridging disparate chemical functionalities to achieve complex biochemical or material science objectives. The molecule's power lies in its two distinct reactive handles:

-

The Isothiocyanate Group (-N=C=S): This functional group serves as a potent electrophile, reacting readily and selectively with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form highly stable thiourea linkages.[1] This reaction is a workhorse in bioconjugation for covalently attaching probes or tags to biomolecules.[2]

-

The Azide Group (-N₃): The aryl azide provides a versatile secondary conjugation point. It is relatively stable under typical bioconjugation conditions but can be activated under UV light to form a highly reactive nitrene intermediate for photolabeling, or it can participate in highly specific bioorthogonal "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

This dual-functionality allows for a two-stage experimental design: first, the isothiocyanate is used to anchor the molecule to a target (e.g., a protein), and subsequently, the azide is used to capture an interacting partner or to attach the entire complex to a surface.[1][3] The synthesis of this reagent, however, requires careful management of hazardous materials and a nuanced understanding of the reaction mechanisms to ensure high yield and purity.

Synthetic Strategies & Mechanistic Insights

The conversion of the primary amino group of 4-azidoaniline into an isothiocyanate is the core transformation. This can be achieved through several methods, but two stand out in terms of historical prevalence and modern applicability.

Method A: The Classic Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is the most direct and traditionally cited method for isothiocyanate synthesis.[1][4]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic carbon of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride (HCl), typically scavenged by a mild base, to yield the final isothiocyanate product. The intermediate thiocarbamoyl chloride is generally unstable and readily eliminates the second HCl equivalent.

Caption: Mechanism of isothiocyanate formation using thiophosgene.

Causality of Experimental Choice: This method is often favored for its directness and high yields. The use of a biphasic system (e.g., dichloromethane and saturated aqueous sodium bicarbonate) is a critical, field-proven technique.[5] The aqueous bicarbonate solution acts as an efficient and inexpensive scavenger for the HCl produced. This prevents the protonation of the starting 4-azidoaniline, which would render it non-nucleophilic and halt the reaction.

Method B: The Dithiocarbamate Intermediate Route (Thiophosgene-Free)

Given the extreme toxicity of thiophosgene, safer alternatives are highly desirable, particularly for scale-up operations. The most common alternative involves a two-step, one-pot process centered around a dithiocarbamate salt intermediate.[6]

Mechanism:

-

Dithiocarbamate Formation: 4-azidoaniline reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a stable dithiocarbamate salt.

-

Desulfurization: A desulfurizing agent is added to induce the elimination of the thiol moiety and form the isothiocyanate. While many reagents exist (e.g., tosyl chloride, iodine), di-tert-butyl dicarbonate (Boc₂O) is an excellent choice.[7][8] It reacts with the dithiocarbamate to form an unstable mixed anhydride, which cleanly decomposes into the desired isothiocyanate, carbonyl sulfide (COS), carbon dioxide (CO₂), and tert-butanol—all of which are volatile and easily removed.[9][10]

Caption: Thiophosgene-free synthesis via a dithiocarbamate intermediate.

Causality of Experimental Choice: This method's primary advantage is the avoidance of thiophosgene. The selection of Boc₂O as the desulfurizing agent is strategic; its byproducts are gases or a low-boiling liquid, which greatly simplifies purification.[10] The work-up can often be reduced to simple evaporation of the solvent and volatiles, making it a much "greener" and less labor-intensive protocol compared to methods that leave solid byproducts.[2]

Critical Safety Considerations: A Self-Validating System

The synthesis of 4-azidophenyl isothiocyanate involves multiple, significant hazards. A protocol can only be considered trustworthy if it is a self-validating system where safety is integral, not an afterthought.

-

4-Azidoaniline & Precursors: The starting material contains an azide functional group. Organic azides can be thermally unstable and potentially explosive, especially when heated or subjected to shock. The synthesis of 4-azidoaniline itself likely involves sodium azide (NaN₃).

-

Sodium Azide (NaN₃): This reagent is acutely toxic upon ingestion or skin absorption.[11] It can react with acids to form the highly toxic and volatile hydrazoic acid (HN₃). Critically, it forms dangerously explosive heavy metal azides upon contact with lead, copper, silver, zinc, or their alloys (e.g., brass fittings in plumbing or on equipment).[11][12] Always use plastic or ceramic spatulas. Never dispose of azide-containing solutions down a drain. [12] All waste must be treated as hazardous.[13]

-

-

Thiophosgene (CSCl₂): This reagent is extremely toxic, volatile (B.P. 70-75 °C), and a severe lachrymator.[14] Inhalation can be fatal. It is corrosive and reacts with water. All manipulations involving thiophosgene must be performed in a certified, high-performance chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. [4][15] An emergency plan and access to a safety shower and eyewash station are mandatory.

-

Carbon Disulfide (CS₂): This solvent is highly flammable with a very low flash point and a wide explosive range. It is also toxic. All operations must be conducted away from ignition sources in a well-ventilated fume hood.

Mandatory PPE: At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (double-gloving with nitriles is recommended when handling azides) must be worn at all times.[11]

Detailed Experimental Protocols

The following protocols are presented with the expectation that the user has conducted a thorough risk assessment and is compliant with all institutional safety policies.

Protocol 1: Synthesis via Thiophosgene

This protocol is adapted from established literature procedures for the conversion of primary amines to isothiocyanates.[5][16]

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Comments |

|---|---|---|---|---|

| 4-Azidoaniline | 134.14 | 1.00 g | 7.45 | Starting material |

| Thiophosgene (CSCl₂) | 114.98 | 0.75 mL (1.13 g) | 9.83 | EXTREMELY TOXIC |

| Dichloromethane (DCM) | - | 50 mL | - | Solvent |

| Sat. aq. NaHCO₃ | - | 50 mL | - | Base/Quench |

| Anhydrous MgSO₄ | - | ~2 g | - | Drying agent |

| Silica Gel | - | As needed | - | For chromatography |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-azidoaniline (1.00 g, 7.45 mmol) in dichloromethane (50 mL).

-

Biphasic System: Add the saturated aqueous sodium bicarbonate solution (50 mL) to the flask. Begin vigorous stirring to ensure efficient mixing of the two phases.

-

Reagent Addition: In a certified chemical fume hood, slowly add thiophosgene (0.75 mL, 9.83 mmol) dropwise to the stirring biphasic mixture over 10-15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the 4-azidoaniline spot.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the flask excessively due to the presence of the azide group.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically eluting with a hexanes/ethyl acetate gradient, to yield 4-azidophenyl isothiocyanate as a solid.

Protocol 2: Synthesis via Dithiocarbamate/Boc₂O

This protocol is a safer alternative, adapted from methods utilizing Boc₂O for desulfurization.[9][10]

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Comments |

|---|---|---|---|---|

| 4-Azidoaniline | 134.14 | 1.00 g | 7.45 | Starting material |

| Dichloromethane (DCM) | - | 40 mL | - | Solvent |

| Carbon Disulfide (CS₂) | 76.14 | 0.90 mL (1.14 g) | 14.9 | Flammable, Toxic |

| Triethylamine (TEA) | 101.19 | 1.04 mL (0.75 g) | 7.45 | Base |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.62 g | 7.45 | Desulfurizing agent |

| DMAP (optional) | 122.17 | ~20 mg | 0.16 | Catalyst |

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-azidoaniline (1.00 g, 7.45 mmol) in dichloromethane (40 mL).

-

Dithiocarbamate Formation: Add triethylamine (1.04 mL, 7.45 mmol) followed by carbon disulfide (0.90 mL, 14.9 mmol). Stir the mixture at room temperature for 30-60 minutes. The formation of the dithiocarbamate salt may be observable.

-

Desulfurization: Add di-tert-butyl dicarbonate (1.62 g, 7.45 mmol) to the mixture. If the reaction is sluggish, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[9]

-

Reaction Monitoring: Stir at room temperature. You should observe gas evolution (CO₂ and COS). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up & Purification: The primary advantage of this method is the simplified work-up. Concentrate the entire reaction mixture to dryness under reduced pressure. The residue contains the product and non-volatile byproducts (e.g., triethylammonium salts, DMAP).

-

Final Purification: The crude product can be purified by flash column chromatography as described in Protocol 1 to remove any non-volatile impurities and unreacted starting materials.

Workflow Visualization and Data Summary

A successful synthesis relies on a clear and logical workflow from starting materials to the final, validated product.

Caption: General experimental workflow for APITC synthesis and purification.

Comparative Data Summary:

| Parameter | Method A (Thiophosgene) | Method B (Dithiocarbamate/Boc₂O) |

|---|---|---|

| Primary Reagent | Thiophosgene (CSCl₂) | Carbon Disulfide (CS₂) / Boc₂O |

| Key Hazard | Extreme Toxicity, Corrosive | High Flammability, Toxicity |

| Reaction Time | 1-2 hours | 2-5 hours |

| Work-up Complexity | High (Extraction required) | Low (Evaporation often sufficient) |

| Byproducts | HCl (neutralized) | Volatile gases, t-BuOH |

| Typical Yield | 70-90% | 65-85% |

| Safety Profile | HIGH RISK | MODERATE RISK |

Conclusion

The synthesis of 4-azidophenyl isothiocyanate from 4-azidoaniline is a well-established but hazardous process that demands meticulous attention to detail and an uncompromising commitment to safety. This guide has detailed two robust synthetic strategies: the high-yielding but extremely hazardous thiophosgene method and a significantly safer, modern alternative via a dithiocarbamate intermediate with Boc₂O-mediated desulfurization. The choice of method will ultimately depend on the available facilities, scale of the reaction, and the operator's experience with handling highly toxic reagents. By understanding the mechanistic principles behind each step and adhering strictly to the safety protocols outlined, researchers can confidently and reproducibly synthesize this invaluable chemical tool for advancing research in drug discovery and materials science.

References

-

Benchchem. 4-Azidophenyl isothiocyanate | 74261-65-7.

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review.

-

ResearchGate. Preparation of 4-chlorophenyl isothiocyanate in different solvents.

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. National Center for Biotechnology Information.

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates.

-

MDPI. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

-

PubMed. (2019). Synthesis of Isothiocyanates: An Update.

-

Google Patents. CN102229551B - A kind of preparation method of isothiocyanate.

-

Organic Chemistry Portal. Isothiocyanate synthesis.

-

PubChem. Thiophosgene | CCl2S | CID 10040. National Center for Biotechnology Information.

-

Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates.

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate.

-

ChemicalBook. 4-AZIDOPHENYL ISOTHIOCYANATE | 74261-65-7.

-

ScienceDirect. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.

-

University of California, Berkeley - Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).

-

Pittelkow, M. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.

-

University of Illinois Urbana-Champaign - Division of Research Safety. (2019). Sodium Azide NaN3.

-

Chemiolis. (2024). Making Thiophosgene. YouTube.

-

Carl ROTH. Safety Data Sheet: Sodium azide.

-

The University of Tennessee Health Science Center - Office of Research Safety Affairs. Lab Safety Guideline: Sodium Azide.

-

Wikipedia. Thiophosgene.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Azide.

-

ResearchGate. Reaction of cysteine with thiophosgene.

Sources

- 1. 4-Azidophenyl isothiocyanate | 74261-65-7 | Benchchem [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. 4-AZIDOPHENYL ISOTHIOCYANATE | 74261-65-7 [chemicalbook.com]

- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. uthsc.edu [uthsc.edu]

- 14. Thiophosgene - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

4-Azidophenyl isothiocyanate CAS number and structure

An In-depth Technical Guide to 4-Azidophenyl Isothiocyanate: A Versatile Tool for Covalent Capture

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-azidophenyl isothiocyanate, a heterobifunctional crosslinking reagent pivotal in the fields of chemical biology and drug discovery. We will delve into its core properties, synthesis, and applications, with a particular focus on its utility in photoaffinity labeling for the identification of molecular interactions.

Core Properties of 4-Azidophenyl Isothiocyanate

1.1. Chemical Identity and Structure

-

Systematic Name: 1-azido-4-isothiocyanatobenzene

-

CAS Number: 56620-98-1

-

Molecular Formula: C₇H₄N₄S

-

Molecular Weight: 176.20 g/mol

The unique reactivity of 4-azidophenyl isothiocyanate stems from its two distinct functional groups, enabling a two-step covalent modification strategy.

Table 1: Key Functional Groups and Their Reactivity

| Functional Group | Chemical Structure | Reactivity and Target | Mechanism of Action |

| Isothiocyanate (-N=C=S) | -N=C=S | Nucleophiles (e.g., primary amines, thiols) | The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by primary amines (e.g., lysine side chains in proteins) to form a stable thiourea bond. It can also react with thiols (e.g., cysteine residues), though the reaction with amines is generally more rapid and efficient under physiological conditions. |

| Azide (-N₃) | -N₃ | Photoreactive | Upon exposure to UV light (typically 254-270 nm), the azide group undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into C-H, N-H, or O-H bonds in close proximity, resulting in a stable covalent linkage. |

1.2. Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to yellow crystalline powder | |

| Melting Point | 43-46 °C | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile) | |

| Stability | Light-sensitive, particularly in solution. Store protected from light. |

Synthesis and Purification

The synthesis of 4-azidophenyl isothiocyanate is a well-established process, typically involving the conversion of 4-aminophenol to the corresponding azide, followed by the introduction of the isothiocyanate group.

2.1. Synthetic Workflow

The following diagram outlines a common synthetic route.

Caption: Synthetic pathway for 4-azidophenyl isothiocyanate.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 4-Azidophenol

-

Dissolve 4-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-azidophenol.

Step 2: Synthesis of 4-Azidophenyl Isothiocyanate

-

Dissolve the crude 4-azidophenol in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine).

-

Slowly add a solution of thiophosgene in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Application in Photoaffinity Labeling

The primary application of 4-azidophenyl isothiocyanate is in photoaffinity labeling, a powerful technique to identify and characterize the binding partners of a molecule of interest (e.g., a drug candidate, a metabolite).

3.1. The Photoaffinity Labeling Workflow

The process involves a two-stage reaction:

Caption: The two-stage mechanism of photoaffinity labeling.

3.2. Causality in Experimental Design

-

Choice of Isothiocyanate: The isothiocyanate group is chosen for its high reactivity towards primary amines at physiological pH, allowing for efficient and specific conjugation to a molecule of interest that has been engineered to contain a primary amine handle. This reaction is typically rapid and proceeds with high yield.

-

The Power of the Azide: The aryl azide is the lynchpin of the photoaffinity labeling experiment. In its ground state, it is relatively unreactive, allowing the probe to bind to its target without premature crosslinking. The true power lies in its photo-inducibility. Upon UV irradiation, it forms a highly reactive nitrene that can insert into a wide range of chemical bonds in its immediate vicinity. This "proximity-driven" covalent capture is crucial for identifying direct binding partners.

-

Wavelength Selection: The choice of UV wavelength is critical. It must be sufficient to activate the azide but should minimize damage to the biological sample. Wavelengths in the 254-270 nm range are a common starting point, but this should be empirically determined for each system.

3.3. Self-Validating Systems: Experimental Controls

To ensure the trustworthiness of photoaffinity labeling results, a series of controls are essential:

-

Competition Control: Pre-incubation of the biological sample with an excess of the unlabeled molecule of interest should prevent the binding of the photoaffinity probe and, consequently, reduce or eliminate the labeling of the target protein. This demonstrates the specificity of the probe-target interaction.

-

No UV Control: A sample containing the probe and the biological material that is not exposed to UV light should show no covalent labeling. This confirms that the crosslinking is indeed light-dependent.

-

Scrambled Probe Control: A probe with a similar structure but lacking the specific binding motif for the target should not result in significant labeling, demonstrating that the interaction is not due to non-specific binding.

Downstream Analysis

Once the target protein has been covalently labeled, it can be identified using a variety of techniques:

-

SDS-PAGE and Autoradiography/Western Blotting: If the probe is radiolabeled or contains a tag (e.g., biotin), the labeled protein can be visualized by SDS-PAGE followed by autoradiography or western blotting.

-

Mass Spectrometry: The labeled protein can be excised from the gel, digested, and analyzed by mass spectrometry to identify the protein and potentially the site of crosslinking.

Conclusion

4-Azidophenyl isothiocyanate is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its unique bifunctional nature allows for the targeted covalent modification of biomolecules, enabling the identification and characterization of molecular interactions that are often transient and difficult to study by other means. A thorough understanding of its reactivity and the implementation of rigorous experimental controls are paramount to obtaining reliable and meaningful results.

References

-

American Chemical Society, CAS Common Chemistry. 1-azido-4-isothiocyanatobenzene.[Link]

A Technical Guide to 4-Azidophenyl Isothiocyanate: The Pivotal Role of the Azide Group in Covalent Capture Technologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azidophenyl isothiocyanate (APIT) stands as a cornerstone heterobifunctional reagent in chemical biology and drug discovery. Its power lies in a dual-functionality architecture, enabling a sequential two-step process of targeted conjugation followed by proximity-based covalent capture. This guide delves into the distinct and synergistic roles of its two key moieties: the amine-reactive isothiocyanate and the photo-activatable azide. While the isothiocyanate group serves as the initial anchor to a specific biomolecule, it is the azide group that provides the temporal and spatial control necessary for identifying and stabilizing transient molecular interactions. Understanding the mechanism, reactivity, and experimental considerations of the azide functionality is paramount for its successful application in advanced techniques such as photoaffinity labeling and covalent cross-linking. This document provides an in-depth exploration of the azide group's role, supported by mechanistic diagrams, validated experimental protocols, and field-proven insights for professionals seeking to leverage APIT in their research endeavors.

Introduction: The Architecture of a Heterobifunctional Probe

4-Azidophenyl isothiocyanate (APIT), with the chemical formula C₇H₄N₄S, is a powerful molecular tool designed to bridge and covalently link interacting biomolecules.[1] Its utility stems from its identity as a heterobifunctional crosslinker, a class of reagents possessing two distinct reactive groups.[2] This design allows for a controlled, two-stage reaction sequence:

-

Targeted Conjugation: The first functional group forms a stable, covalent bond with a specific, known biomolecule (the "bait").

-

Proximity-Based Capture: The second functional group, which is inert until activated by an external trigger, then forms a covalent bond with any nearby, interacting molecule (the "prey").

In APIT, these roles are fulfilled by the isothiocyanate and the azide groups, respectively. This guide will dissect the chemistry of both, with a primary focus on the unique and critical role of the azide group in modern drug discovery and proteomics.

The Isothiocyanate Group: An Anchor for Specificity

The isothiocyanate group (–N=C=S) is the molecule's primary docking module. It is a potent electrophile that readily undergoes nucleophilic attack at its central carbon atom.[2]

Reactivity and Mechanism

The principal targets for the isothiocyanate group in a biological context are primary amines (R-NH₂), such as those found at the N-terminus of proteins or on the side chain of lysine residues. The reaction proceeds via nucleophilic addition to form a highly stable thiourea linkage.[2] This reaction is robust and forms the basis for the initial, specific labeling of the target protein.

Causality of Experimental Conditions

The efficiency of this conjugation is highly dependent on pH. For optimal reaction with lysine residues, an alkaline buffer system (typically pH 9-11) is employed.[2] This is because the ε-amino group of lysine has a pKa of ~10.5; at alkaline pH, the amine is deprotonated and thus more nucleophilic, significantly accelerating the rate of thiourea bond formation. This choice is a deliberate experimental control to ensure efficient and specific labeling of the bait protein before proceeding to the cross-linking step.

The Azide Group: A Light-Triggered Engine for Covalent Capture

The aryl azide group (–N₃) is the lynchpin of APIT's function as a photoaffinity labeling reagent. Under standard physiological conditions and in the absence of UV light, it is chemically inert, allowing researchers to perform the initial isothiocyanate conjugation without premature side reactions.[3] Its true power is unleashed upon photoactivation.

Mechanism of Photoactivation: Nitrene Formation

When an aryl azide is exposed to UV radiation (typically between 250-350 nm), it undergoes photolysis.[4] This high-energy input causes the azide to expel a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process. The result is the formation of an extremely reactive, electron-deficient intermediate known as a nitrene .[5][6][7]

This photochemical transformation is the critical event that switches the APIT molecule from a passive tag into an aggressive cross-linking agent.

Caption: Photoactivation of the aryl azide group to form a reactive nitrene.

The Indiscriminate Reactivity of the Nitrene

The generated nitrene is highly unstable and will rapidly react to satisfy its electron deficiency. It can participate in a variety of reactions, most notably:

-

Insertion: It can insert directly into single bonds, such as carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds.[4]

-

Addition: It can add across double bonds.[4]

This broad reactivity is a key feature. Because C-H bonds are ubiquitous in all biomolecules (proteins, lipids, nucleic acids), the nitrene does not require a specific functional group on the "prey" molecule. It will covalently bond to virtually any molecule in its immediate vicinity at the moment of photoactivation. This makes the azide group an exceptional tool for capturing transient or weak interactions that might otherwise be missed.

Integrated Workflow: Photoaffinity Labeling in Practice

The synergy between the isothiocyanate and azide groups culminates in the powerful technique of photoaffinity labeling (PAL), used to identify unknown binding partners or map interaction interfaces.[8] The process is a self-validating system where each step builds logically on the last.

Caption: Experimental workflow for photoaffinity labeling using APIT.

Data Summary and Experimental Protocols

Comparative Properties of APIT Functional Groups

| Feature | Isothiocyanate Group (-NCS) | Azide Group (-N₃) |

| Role | Specific conjugation ("Docking") | Proximity-based cross-linking ("Capture") |

| Reactivity | Electrophilic | Photoreactive |

| Primary Target | Primary amines (Lysine, N-terminus) | Ubiquitous (C-H, N-H bonds) |

| Activation | pH-dependent (alkaline) | UV Light (250-350 nm) |

| Bond Formed | Stable Thiourea | Stable C-N or N-N bond |

| Control | Achieved through pH and stoichiometry | Temporal (controlled by light exposure) |

Protocol 1: Labeling of a Bait Protein with APIT

-

Objective: To covalently attach APIT to a purified protein of interest via the isothiocyanate group.

-

Materials:

-

Purified "bait" protein (1-5 mg/mL).

-

APIT stock solution (10-20 mM in DMSO or DMF).

-

Conjugation Buffer: 100 mM sodium carbonate/bicarbonate, pH 9.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

-

-

Methodology:

-

Buffer Exchange: Ensure the bait protein is in the Conjugation Buffer. If not, perform a buffer exchange using a desalting column.

-

Reagent Calculation: Calculate the volume of APIT stock needed for a 10- to 20-fold molar excess relative to the protein. Expertise Insight: A molar excess ensures efficient labeling, but too high an excess can lead to multiple labels per protein, potentially causing aggregation. Titration may be necessary for optimization.

-

Conjugation Reaction: Add the calculated volume of APIT stock to the protein solution while gently vortexing. Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50 mM to react with and neutralize any remaining APIT. Incubate for 15-30 minutes. Trustworthiness: This step is critical to prevent non-specific reactions in subsequent steps.

-

Purification: Remove unreacted APIT and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable downstream buffer (e.g., PBS, pH 7.4).

-

Validation: Confirm labeling via mass spectrometry (observing a mass shift corresponding to the APIT adduct) or by using a fluorescent azide-alkyne click reaction if an alkyne-tagged reporter is available.

-

Protocol 2: Photo-Cross-Linking of Interacting Proteins

-

Objective: To use the light-activated azide group on the APIT-labeled bait protein to covalently capture an interacting prey protein.

-

Materials:

-

Purified, APIT-labeled bait protein (from Protocol 1).

-

Solution containing the "prey" protein(s) (e.g., another purified protein or a cell lysate).

-

UV cross-linking instrument (e.g., Stratalinker®) with bulbs emitting at ~254-365 nm.

-

Quartz cuvette or petri dish (standard plastic will absorb UV).

-

-

Methodology:

-

Binding: Mix the APIT-labeled bait protein with the prey-containing solution. Incubate under conditions known to promote their interaction (e.g., 30 minutes at 4°C).

-

UV Irradiation: Place the sample in the quartz container on ice, directly under the UV lamp. Irradiate for 5-15 minutes. Expertise Insight: The optimal time and UV wavelength must be determined empirically. Shorter wavelengths (254 nm) are higher energy but can cause more protein damage. Longer wavelengths (350 nm) are gentler but may require longer exposure.

-

Analysis: Immediately after cross-linking, analyze the sample. Add SDS-PAGE loading buffer, boil, and run on a polyacrylamide gel. The formation of a new, higher molecular weight band corresponding to the bait-prey complex indicates a successful cross-linking event.

-

Identification: Excise the new band and identify the prey protein using in-gel digestion followed by LC-MS/MS analysis.

-

Conclusion

In the molecular architecture of 4-Azidophenyl isothiocyanate, the isothiocyanate and azide groups perform distinct but complementary roles. The isothiocyanate acts as a reliable anchor, providing the initial specificity required to tether the reagent to a protein of interest. However, it is the azide group that imparts the advanced functionality essential for modern chemical biology. Its ability to remain dormant until triggered by a pulse of UV light provides exquisite temporal control, transforming the tagged protein into a proximity-based labeling agent at a precise moment. The subsequent generation of a highly reactive, indiscriminate nitrene enables the covalent capture of interacting partners, effectively taking a "snapshot" of a molecular complex. This elegant, light-driven mechanism makes the azide group the critical component that elevates APIT from a simple labeling compound to a sophisticated tool for discovering drugs, mapping protein interaction networks, and unraveling the complex machinery of the cell.

References

-

LookChem. 4-AZIDOPHENYL ISOTHIOCYANATE. [Link]

-

Sigrist, H., Allegrini, P. R., Kempf, C., Schnippering, C., & Zahler, P. (1982). 5-Isothiocyanato-1-naphthalene azide and rho-azidophenylisothiocyanate. Synthesis and application in hydrophobic heterobifunctional photoactive cross-linking of membrane proteins. European journal of biochemistry, 125(1), 197–201. [Link]

-

Wikipedia. Nitrene. [Link]

-

Aakash Institute. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions. [Link]

-

He, L., Yuan, Y., & Chen, P. R. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical communications (Cambridge, England), 59(13), 1735–1748. [Link]

-

PubChem. 4-Azidophenylisothiocyanate. [Link]

-

Smith, A. B., & Olejniczak, E. T. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 171–191. [Link]

-

AWS. Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. [Link]

Sources

- 1. 4-Azidophenylisothiocyanate | C7H4N4S | CID 194577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Nitrene - Wikipedia [en.wikipedia.org]

- 6. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

The Isothiocyanate-Amine Reaction: A Technical Guide to Thiourea Bioconjugation and Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The reaction between isothiocyanates and primary amines to form a stable thiourea linkage is a cornerstone of bioconjugation chemistry and a versatile tool in synthetic organic chemistry. This guide provides a comprehensive examination of this critical reaction, intended for researchers, scientists, and drug development professionals. We will explore the fundamental reaction mechanism, delve into the kinetics and key environmental factors that govern reaction efficiency, and present detailed, field-tested protocols for practical application. By synthesizing mechanistic understanding with practical insights, this document serves as an authoritative resource for the effective utilization of isothiocyanate chemistry in protein labeling, drug linker design, and small molecule synthesis.

The Isothiocyanate Functional Group: A Primer

The isothiocyanate group, characterized by its R–N=C=S structure, is a highly valuable reactive moiety in chemistry and biochemistry.[1] Isothiocyanates are found in nature, notably in cruciferous vegetables, where they are recognized for their biological activities.[2] In the laboratory, their significance lies in the strong electrophilicity of the central carbon atom. This reactivity makes isothiocyanates excellent partners for nucleophilic addition reactions, particularly with primary amines. This reaction is central to many applications, from the fluorescent labeling of proteins for biological imaging to the construction of complex molecular architectures in drug discovery.[1][3]

The Core Reaction: Mechanism and Stability of Thiourea Formation

The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition that results in the formation of a substituted thiourea. This transformation is robust, high-yielding, and forms the basis of the group's utility.

Mechanism of Nucleophilic Addition

The reaction proceeds through a direct nucleophilic attack. The lone pair of electrons on the nitrogen atom of the primary amine targets the electrophilic central carbon of the isothiocyanate group. This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral thiourea product.[4] The process is generally uncatalyzed and proceeds readily under optimized conditions.

Caption: Mechanism of thiourea formation via nucleophilic addition.

Stability of the Thiourea Linkage

The resulting thiourea bond is exceptionally stable under a wide range of physiological and experimental conditions, making it an ideal covalent linker.[5] It is significantly more stable than linkages such as carbamates. This high stability is crucial for applications where the conjugate is expected to remain intact, such as in fluorescently labeled antibodies for in-vitro diagnostics or cellular imaging.

However, for drug development professionals, it is critical to note emerging evidence suggesting potential in vivo instability under specific circumstances. Recent studies in the field of radiopharmaceuticals have indicated that thiourea linkages can be susceptible to enzymatic degradation or radiolysis, leading to the cleavage of the conjugate.[6] This finding underscores the importance of validating linker stability in the specific biological context of the intended application, as premature cleavage can drastically alter the pharmacokinetics and efficacy of a therapeutic agent.

Optimizing the Reaction: Kinetics and Key Parameters

The efficiency and selectivity of the isothiocyanate-amine reaction are not absolute; they are governed by a set of interdependent experimental parameters. A thorough understanding of these factors is essential for designing successful and reproducible conjugation strategies.

The Decisive Influence of pH

The single most important factor governing the reaction is pH. The primary amine must be in its neutral, unprotonated state (R-NH₂) to act as an effective nucleophile. The concentration of this reactive species is dictated by the pKa of the amine and the pH of the solution.

-

Aliphatic Amines (e.g., Lysine): The ε-amino group of lysine residues in proteins has a pKa of approximately 10.5. To ensure a sufficient concentration of the nucleophilic free base, the reaction is typically performed at a pH between 8.5 and 9.5.[7]

-

Aromatic Amines: These are less basic than aliphatic amines and may react at a slightly lower pH.

-

N-terminal α-amines: The α-amino group at a protein's N-terminus has a pKa around 7-8. This difference allows for the possibility of selectively labeling the N-terminus over lysine residues by conducting the reaction at a near-neutral pH (e.g., pH 7.0-7.5).[7]

At alkaline pH, however, the competing hydrolysis of the isothiocyanate group itself is accelerated. Therefore, a balance must be struck. A pH of 9.0-9.5 is often the optimal compromise for maximizing amine reactivity while minimizing reagent degradation.[7]

Table 1: pH Influence on Isothiocyanate Reactivity and Selectivity

| pH Range | Target Nucleophile | Predominant Reaction | Key Considerations |

|---|---|---|---|

| 6.0 - 7.5 | Thiols (Cysteine) | Dithiocarbamate formation | Isothiocyanates can show significant reactivity towards thiols at neutral pH.[8] |

| 7.0 - 8.0 | N-terminal α-amines | Thiourea formation | Allows for potential site-selective modification of proteins at the N-terminus.[7] |

| 8.5 - 9.5 | Aliphatic amines (Lysine) | Thiourea formation | Optimal range for labeling lysine residues; balances amine nucleophilicity with reagent stability.[7] |

| > 9.5 | Hydroxide ions | Reagent Hydrolysis | Increased rate of isothiocyanate degradation, leading to lower conjugation efficiency.[7] |

Solvent and Buffer Selection

The choice of solvent is critical, particularly for non-biological applications. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving both the amine and the isothiocyanate and for stabilizing charged intermediates.[9]

In bioconjugation, the reaction is performed in an aqueous buffer. It is imperative to use an amine-free buffer system. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for the isothiocyanate reagent, drastically reducing labeling efficiency.[10]

Recommended Buffers for Bioconjugation:

-

Phosphate-buffered saline (PBS), pH 7.4 (for N-terminal labeling)

-

Sodium Carbonate/Bicarbonate, 100 mM, pH 9.0-9.5

-

Sodium Borate, 100 mM, pH 8.5-9.5

Electronic and Steric Factors

The intrinsic properties of the reactants also play a significant role.

-

Amine Reactivity: Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines (e.g., aniline).[11]

-

Isothiocyanate Reactivity: The electrophilicity of the isothiocyanate carbon is enhanced by electron-withdrawing groups on the 'R' substituent, leading to a faster reaction.

-

Steric Hindrance: Bulky groups near the reactive center of either the amine or the isothiocyanate can slow the reaction rate due to steric hindrance.

Applications in Research and Drug Development

The reliability of the isothiocyanate-amine reaction has led to its widespread adoption in various scientific fields.

Gold Standard in Bioconjugation: Protein Labeling

The most prevalent application is the covalent labeling of proteins. Fluorescein isothiocyanate (FITC) is a classic example, widely used to attach a fluorescent tag to antibodies and other proteins for use in techniques like flow cytometry, immunofluorescence, and ELISAs.[3][12] The isothiocyanate group reacts primarily with the ε-amino groups of lysine residues on the protein surface.[10]

Synthesis of Bioactive Molecules and Drug Linkers

In medicinal chemistry, the thiourea moiety is a common structural motif in bioactive small molecules. The reaction provides a straightforward method for synthesizing libraries of thiourea derivatives for screening.[1][13] Furthermore, bifunctional molecules containing an isothiocyanate group are used to link targeting moieties (like antibodies) to therapeutic payloads, although the in vivo stability must be carefully validated for such applications.[6]

Experimental Design and Protocols

A successful conjugation experiment depends on careful planning and execution. The following provides a self-validating framework for a typical protein labeling experiment.

Protocol: Fluorescent Labeling of an Antibody with FITC

This protocol provides a generalized method for labeling an antibody with Fluorescein Isothiocyanate (FITC). It is designed to target surface-exposed lysine residues.

1. Materials and Reagents:

-

Antibody (or other protein): 1-5 mg/mL in amine-free buffer.

-

Labeling Buffer: 100 mM Sodium Carbonate buffer, pH 9.0.

-

FITC (Isomer I): High purity, stored desiccated and protected from light.

-

Anhydrous DMSO.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

-

Storage Buffer: PBS, pH 7.4.

2. Step-by-Step Methodology:

-

Step 2.1: Protein Preparation: Dialyze the antibody solution extensively against the Labeling Buffer (pH 9.0) overnight at 4°C to remove any interfering substances and to adjust the pH. After dialysis, determine the precise protein concentration using A₂₈₀.

-

Step 2.2: FITC Stock Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution is highly reactive and susceptible to hydrolysis; it should not be stored.

-

Step 2.3: Conjugation Reaction: While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the FITC stock solution dropwise.[14] The final volume of DMSO should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Step 2.4: Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate for 2 hours at room temperature with continuous, gentle stirring.[14]

-

Step 2.5: Purification: Stop the reaction by removing the unreacted, free FITC. This is most efficiently done using a gravity-flow desalting column pre-equilibrated with the Storage Buffer (PBS). The labeled antibody will elute in the void volume (as the first colored fraction), while the smaller FITC molecules will be retained by the resin. Dialysis against PBS is an alternative but is significantly slower.

-

Step 2.6: Characterization and Storage: Measure the absorbance of the purified conjugate at 280 nm and 495 nm (the absorbance maximum for FITC). Use these values to calculate the protein concentration and the degree of labeling (moles of dye per mole of protein). Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Caption: Standard experimental workflow for protein bioconjugation.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Understanding the causality behind these issues is key to resolving them.

Table 2: A Guide to Troubleshooting Isothiocyanate Conjugations

| Problem | Probable Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Labeling Efficiency | 1. Presence of amine-containing buffers (e.g., Tris).2. Incorrect pH (too low).3. Hydrolyzed/inactive isothiocyanate reagent. | 1. Ensure all buffers are amine-free (e.g., carbonate, borate, PBS).2. Verify reaction buffer pH is in the optimal 8.5-9.5 range.3. Use a fresh bottle of reagent; prepare stock solution in anhydrous DMSO immediately before use. |

| Protein Precipitation | 1. Final concentration of organic solvent (e.g., DMSO) is too high (>10%).2. Over-labeling of the protein, leading to increased hydrophobicity. | 1. Add the reagent stock solution slowly while stirring; keep solvent volume <10%.2. Reduce the molar excess of the isothiocyanate reagent used in the reaction. |

| Inconsistent Results | 1. Inaccurate protein concentration measurement.2. Variation in reaction time or temperature. | 1. Accurately determine protein concentration before starting.2. Standardize incubation time and temperature for all experiments. |

Conclusion

The reaction between isothiocyanates and primary amines is a powerful and versatile tool in the modern molecular sciences. Its high efficiency, reliability, and the stability of the resulting thiourea bond have made it indispensable for applications ranging from basic research to advanced therapeutic development. Success, however, is not automatic. It requires a nuanced understanding of the reaction mechanism and meticulous control over key parameters, most notably pH. By grounding experimental design in the fundamental principles outlined in this guide, researchers can confidently and effectively harness the power of isothiocyanate chemistry to advance their scientific objectives.

References

- Recent Advancement in Synthesis of Isothiocyan

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing.

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). PMC - NIH.

- Isothiocyan

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC - NIH.

- How anyone have experience with reacting amines with phenyl isothiocyan

- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). NIH.

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.

- Recent Advances in the Synthesis of Isothiocyan

- Reaction mechanism of acetyl isothiocyan

- FLUORESCEIN ISOTHIOCYAN

- Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific - US.

- Preparation of thioureas from isothiocyanates and amines or ammonia.

- Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. (2013). PMC - PubMed Central.

- Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? (2015).

- FITC Labeling and Conjug

- Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. (2025).

- Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC - NIH.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- Protein labelling with FITC. Unknown Source.

- A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reage. Benchchem.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 11. reddit.com [reddit.com]

- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Dual-Action Probe: A Technical Guide to 4-Azidophenyl Isothiocyanate in Chemical Biology

For researchers, scientists, and drug development professionals navigating the intricate landscape of molecular interactions, the choice of a chemical probe is paramount. An ideal tool not only identifies but also captures transient and stable interactions with precision. 4-Azidophenyl isothiocyanate (APITC) has emerged as a powerful heterobifunctional reagent, uniquely equipped to bridge the gap between targeted labeling and the spatial mapping of molecular neighborhoods. This guide provides an in-depth exploration of APITC, grounded in established principles and field-proven insights, to empower researchers in leveraging its dual functionality for novel discoveries.

The Molecular Architecture of a Versatile Probe

4-Azidophenyl isothiocyanate is a deceptively simple molecule with two distinct reactive moieties, each serving a specific and powerful purpose in the study of biological systems. Its utility lies in a two-stage mechanism that allows for sequential, controlled covalent bond formation.

Chemical Structure: C₇H₄N₄S Molecular Weight: 176.2 g/mol

Table 1: Physicochemical Properties of 4-Azidophenyl Isothiocyanate

| Property | Value | Source |

| Melting Point | 65-68 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [3][4] |

At its core, APITC is an aromatic azide, a class of compounds that can be used in a variety of chemical reactions, including "click chemistry" and the formation of photosensitive nanoparticles.[1] The molecule's power as a biological probe, however, comes from its two key functional groups: the isothiocyanate and the aryl azide.

-

The Isothiocyanate (-N=C=S) Group: The Targeting Moiety. The isothiocyanate group is a potent electrophile that readily reacts with nucleophiles, most notably the primary amines found on the N-terminus of proteins and the ε-amino group of lysine residues.[5] This reaction forms a stable thiourea bond, effectively tethering the APITC molecule to a specific protein of interest.[5][6] This targeted covalent labeling is the crucial first step in any experiment utilizing APITC.

-